molecular formula C9H13BrN2O B13566684 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol

Cat. No.: B13566684
M. Wt: 245.12 g/mol
InChI Key: GJHKMCHQSPMGNB-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol is a brominated pyrazole derivative fused with a cyclohexanol moiety. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their versatile reactivity and ability to form hydrogen bonds via the pyrazole nitrogen atoms and hydroxyl groups . The bromine atom at the 4-position of the pyrazole ring enhances electrophilic substitution reactivity, while the cyclohexanol group may influence solubility and stereochemical behavior, similar to other cyclohexanol-containing pharmaceuticals like desvenlafaxine succinate .

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2

InChI Key

GJHKMCHQSPMGNB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N2C=C(C=N2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol typically involves the bromination of pyrazole followed by its attachment to a cyclohexanol ring. One common method involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol involves its interaction with specific molecular targets such as enzymes or receptors. The brominated pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Pyrazole Derivatives with Aromatic Substituents

Compounds 16 , 17 , and 18 from are structurally related pyrazole derivatives with varying aromatic substituents (Table 1). These analogs highlight the impact of substituents on physical and spectroscopic properties:

Compound Substituent Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
16 4-Bromophenyl 200–201 79.3 IR: 1653 cm⁻¹ (C=O); NMR: δ 9.02 (NH)
17 4-Chlorophenyl 129–130 82.4 IR: 1670 cm⁻¹ (C=O); NMR: δ 11.06 (NH)
18 4-Methoxyphenyl 160–161 84.3 IR: 1655 cm⁻¹ (C=O); NMR: δ 7.70–8.15 (ArH)

Key Observations :

  • Melting Points : Brominated analogs (e.g., 16 ) exhibit higher melting points than chlorinated (17 ) or methoxy-substituted (18 ) derivatives, likely due to bromine’s higher molecular weight and stronger van der Waals interactions .
  • Spectral Trends : The NH proton in NMR shifts downfield in chlorinated derivatives (17 : δ 11.06) compared to brominated analogs (16 : δ 9.02), reflecting differences in electron-withdrawing effects .

Pyrazolone Derivatives

Examples 5.17 and 5.18 () are dihydro-pyrazol-3-ones with bromine and trifluoromethyl groups. Unlike 2-(4-Bromo-1H-pyrazol-1-yl)cyclohexanol, these compounds lack the cyclohexanol moiety but share the brominated pyrazole core. Their LC/MS data (e.g., m/z 301–305 for 5.17) indicate characteristic bromine isotope patterns, which would also appear in the target compound. However, the cyclohexanol group in this compound may introduce additional fragmentation pathways related to hydroxyl group loss (-18 Da) .

Comparison with Cyclohexanol-Containing Compounds

Desvenlafaxine succinate () contains a cyclohexanol group linked to a phenolic ether structure. While pharmacologically distinct from pyrazole derivatives, its monohydrate form ([386750-22-7]) underscores the role of cyclohexanol in enhancing water solubility and bioavailability through hydrogen bonding.

Mass Spectral Similarities and Challenges

NIST data (–5) reveal that cyclohexanol derivatives often exhibit overlapping mass spectra due to common fragmentation pathways (e.g., loss of H₂O or C₆H₁₀O). For this compound, the bromopyrazole moiety would generate unique ions (e.g., m/z 79/81 for Br⁻), but distinguishing it from other brominated cyclohexanol analogs (e.g., methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, ) requires high-resolution MS/MS or complementary techniques like NMR .

Functional Group Modifications: Compounds

Table 2 compares this compound with structurally similar pyrazole derivatives from :

CAS No. Compound Name Substituent Similarity Score
1072944-71-8 Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate Ester 0.75
1092683-57-2 4-Bromo-1H-pyrazole-5-carboxylic acid Carboxylic acid 0.88
82231-53-6 2-(4-Bromo-1H-pyrazol-1-yl)acetic acid Carboxylic acid 0.80

Key Observations :

  • Similarity Scores : The highest similarity (0.88) is observed for 4-Bromo-1H-pyrazole-5-carboxylic acid, emphasizing the pyrazole ring and bromine as critical structural features.
  • Functional Group Impact: Replacing cyclohexanol with carboxylic acid (e.g., 1092683-57-2) increases acidity (pKa ~2–3 vs. ~16 for alcohols), altering solubility and reactivity in synthetic pathways .

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